Jolkinolide A
Overview
Description
Jolkinolide A is a bioactive diterpenoid compound isolated from the roots of the plant Euphorbia fischeriana Steud. This compound has garnered significant attention due to its diverse biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. This compound is part of the ent-abietane diterpenoid family, which is known for its complex structure and potent bioactivity.
Mechanism of Action
Target of Action
Jolkinolide A, a bioactive diterpenoid, primarily targets the Akt-STAT3-mTOR signaling pathway . This pathway plays a crucial role in cell survival, growth, and proliferation, making it a significant target for anticancer therapies .
Mode of Action
This compound interacts with its targets by inhibiting the Akt-STAT3-mTOR signaling pathway . This inhibition results in a decrease in VEGF expression in A549 cells . VEGF is a signal protein that stimulates the formation of blood vessels, and its inhibition can prevent the growth and spread of cancer cells.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Akt-STAT3-mTOR signaling pathway . By inhibiting this pathway, this compound disrupts the normal functioning of various downstream effects, including cell proliferation, migration, and angiogenesis . This disruption can lead to the inhibition of tumor growth and metastasis.
Pharmacokinetics
It has been noted that free jolkinolide b, a compound similar to this compound, has poor pharmacokinetics and weak antitumor efficacy . To improve its bioavailability, researchers have used nanomaterials as a drug loading platform . It’s plausible that a similar approach could be used to enhance the pharmacokinetics of this compound.
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cancer cells . By inhibiting the Akt-STAT3-mTOR signaling pathway, this compound promotes the production of reactive oxygen species (ROS), leading to ER stress and unfolded protein response in cancer cells . This stress can trigger apoptosis, leading to the death of cancer cells .
Biochemical Analysis
Cellular Effects
Studies on Jolkinolide B, a closely related compound, have shown that it can inhibit the proliferation of various cancer cells and induce apoptosis . It is plausible that Jolkinolide A may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Studies on Jolkinolide B suggest that it can induce apoptosis in cancer cells through various signaling pathways, including the PI3K/Akt pathway . It is possible that this compound may exert its effects through similar molecular mechanisms.
Dosage Effects in Animal Models
Studies on Jolkinolide B have shown that it can inhibit tumor growth in mouse models
Metabolic Pathways
Studies suggest that Jolkinolide B may be involved in the JAK2/STAT3 signaling pathway . It is possible that this compound may be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Jolkinolide A involves several steps, starting from simpler organic molecules. One efficient synthetic route begins with the compound diosphenol. The synthesis involves multiple steps, including cyclization, oxidation, and esterification reactions. The reaction conditions typically require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. extraction from the natural source, Euphorbia fischeriana Steud, remains a viable method. The plant material is subjected to solvent extraction, followed by purification processes such as chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Jolkinolide A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially leading to new compounds with unique properties.
Substitution: this compound can participate in substitution reactions where specific atoms or groups in its structure are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry: Jolkinolide A serves as a valuable compound for studying complex organic synthesis and reaction mechanisms.
Biology: Research has shown that this compound exhibits significant anti-tumor activity, making it a candidate for cancer research and drug development.
Medicine: this compound’s anti-inflammatory and anti-viral properties have potential therapeutic applications in treating various diseases.
Industry: Although less common, this compound’s unique properties may find applications in the development of new materials and chemical processes
Comparison with Similar Compounds
Jolkinolide A is part of the ent-abietane diterpenoid family, which includes several similar compounds:
Jolkinolide B: Another bioactive diterpenoid from Euphorbia fischeriana Steud, known for its anti-tumor and anti-inflammatory properties.
Ingenol-20-laurate: A diterpenoid with notable anti-cancer activity, isolated from Euphorbia jolkinii.
Euphopilolide: Another diterpenoid with similar structural features and biological activities
Uniqueness of this compound: this compound stands out due to its potent bioactivity and complex structure, which make it a valuable compound for scientific research and potential therapeutic applications. Its ability to modulate multiple biological pathways highlights its versatility and potential as a lead compound for drug development.
Properties
IUPAC Name |
(1S,3R,10S,11R,16R)-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadeca-4,8-dien-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-11-15-12(22-17(11)21)10-14-19(4)8-5-7-18(2,3)13(19)6-9-20(14)16(15)23-20/h10,13-14,16H,5-9H2,1-4H3/t13-,14+,16-,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXDHOVYZKWSRM-PHJMNMFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3C4(O3)CCC5C(CCCC5(C4C=C2OC1=O)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H]3[C@]4(O3)CC[C@H]5[C@]([C@@H]4C=C2OC1=O)(CCCC5(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10958922 | |
Record name | 8,14:12,16-Diepoxyabieta-11,13(15)-dien-16-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10958922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37905-07-0 | |
Record name | (4aR,6aS,7aR,11aS,11bR)-2,3,4,4a,5,6,11a,11b-Octahydro-4,4,8,11b-tetramethyl-1H-oxireno[1,10a]phenanthro[3,2-b]furan-9(7aH)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37905-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Jolkinolide A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037905070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8,14:12,16-Diepoxyabieta-11,13(15)-dien-16-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10958922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities reported for Jolkinolide A?
A1: this compound has demonstrated promising antitumor activity in several studies. Research indicates it can inhibit the proliferation and induce apoptosis (programmed cell death) in various cancer cell lines, including lung cancer [], breast cancer [, ], leukemia [], and colorectal carcinoma []. Additionally, JA exhibits anti-inflammatory activity [] and nematicidal properties against root-knot nematodes [].
Q2: What is the mechanism of action of this compound in inducing apoptosis in cancer cells?
A2: While the precise mechanisms are still under investigation, several studies suggest that this compound induces apoptosis through multiple pathways:
- PI3K/Akt/mTOR Pathway Inhibition: this compound significantly inhibits the PI3K/Akt/mTOR signaling pathway, crucial for cell growth and survival. This inhibition leads to downstream effects like downregulation of cyclin D1, cyclin E, mTOR, p-PI3K, and p-Akt, ultimately contributing to apoptosis [, ].
- Mitochondrial Pathway Activation: this compound treatment can increase intracellular and mitochondrial Ca2+ levels, leading to mitochondrial membrane depolarization. This disruption of mitochondrial function activates the caspase cascade, a critical step in the execution of apoptosis [].
- ROS-ER Stress Pathway: Evidence suggests this compound triggers the generation of reactive oxygen species (ROS) and induces ER stress, both of which contribute to apoptosis. Inhibition of ROS generation partially reverses these effects, highlighting the role of oxidative stress in JA-mediated cell death [].
Q3: Does this compound impact the JAK2/STAT3 signaling pathway?
A3: Yes, research suggests Jolkinolide B, a closely related compound to JA, downregulates the JAK2/STAT3 pathway in human leukemic cells, contributing to its pro-apoptotic effects []. Further research is needed to confirm if this compound shares this mechanism.
Q4: What are the potential anti-metastatic effects of this compound?
A4: Jolkinolide B, structurally similar to JA, has shown anti-metastatic potential by inhibiting cell adhesion and invasion, primarily by suppressing β1-integrin expression and focal adhesion kinase (FAK) phosphorylation []. Whether this compound shares this anti-metastatic property requires further investigation.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C20H26O3, and its molecular weight is 314.41 g/mol.
Q6: Are there any studies that characterized this compound's structure using spectroscopic methods?
A7: Yes, several studies have elucidated the structure of this compound using spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) [, , , , , ]. The crystal structure of this compound has also been determined using single-crystal X-ray diffraction, providing detailed insights into its three-dimensional structure [].
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